
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol is an organic compound with the molecular formula C21H28O6 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pentane-1,5-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pentane-1,5-diol derivative under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by reduction to yield the desired diol compound. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-dione.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1,2-Bis(3,4-dimethoxyphenyl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with a dione instead of a diol.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1-amine: Contains an amine group instead of a diol.
1,5-Bis(diphenylphosphino)pentane: Similar pentane backbone but with diphenylphosphino groups.
Propriétés
Formule moléculaire |
C21H28O6 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1,2-bis(3,4-dimethoxyphenyl)pentane-1,5-diol |
InChI |
InChI=1S/C21H28O6/c1-24-17-9-7-14(12-19(17)26-3)16(6-5-11-22)21(23)15-8-10-18(25-2)20(13-15)27-4/h7-10,12-13,16,21-23H,5-6,11H2,1-4H3 |
Clé InChI |
KVMVFDWKPBZZGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(CCCO)C(C2=CC(=C(C=C2)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



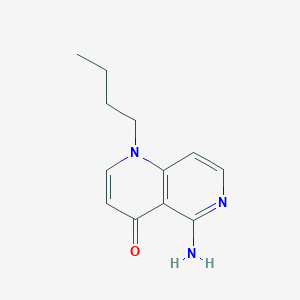
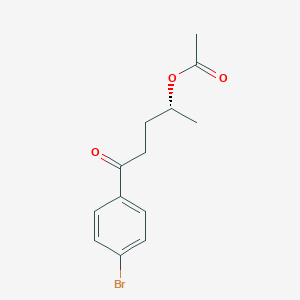
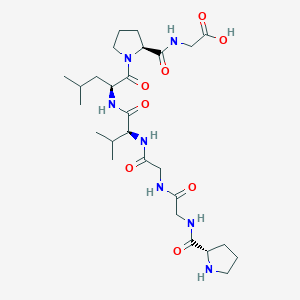
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)

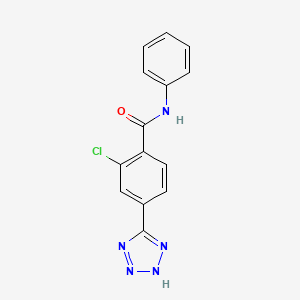
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
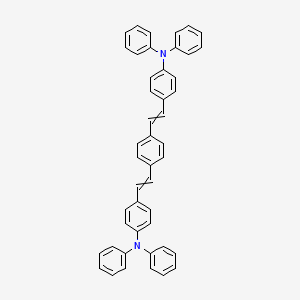
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)


![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
